molecular formula C16H24N2O2 B11764176 (S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate

(S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate

Cat. No.: B11764176
M. Wt: 276.37 g/mol
InChI Key: AXNPXXNGNOMESU-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The compound is characterized by the presence of a tert-butyl group, a phenyl group, and a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate typically involves the reaction of (S)-1-phenylpiperidin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-phenylpiperidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-8-7-11-18(12-13)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,17,19)/t13-/m0/s1

InChI Key

AXNPXXNGNOMESU-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2

Origin of Product

United States

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